molecular formula C15H13FN2O2 B12240896 5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide

5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide

Cat. No.: B12240896
M. Wt: 272.27 g/mol
InChI Key: PCYDXGKSMWNMAG-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide is a complex organic compound that features a fluorine atom, a hydroxy group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of an appropriate precursor in the presence of a fluorinating agent. For instance, the use of fluorine gas or other fluorinating reagents can introduce the fluorine atom into the molecule. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The hydroxy group and the carboxamide moiety also play crucial roles in its activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide is unique due to the combination of its fluorine atom, hydroxy group, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

IUPAC Name

5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H13FN2O2/c16-11-5-10(7-17-8-11)15(20)18-14-12-4-2-1-3-9(12)6-13(14)19/h1-5,7-8,13-14,19H,6H2,(H,18,20)

InChI Key

PCYDXGKSMWNMAG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C3=CC(=CN=C3)F)O

Origin of Product

United States

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